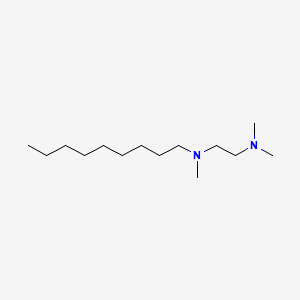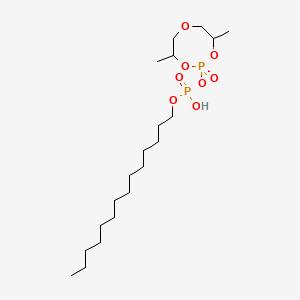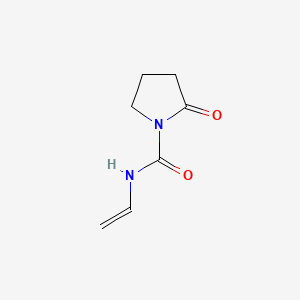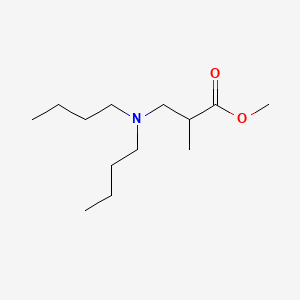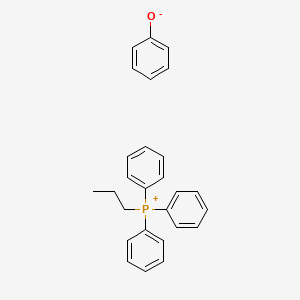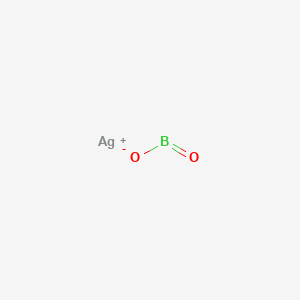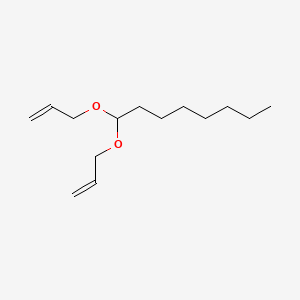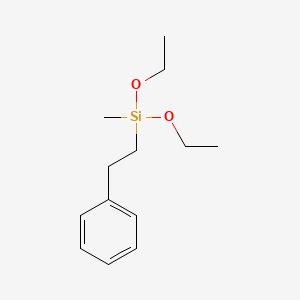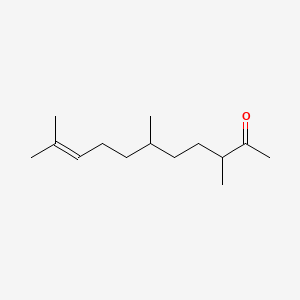
3,6,10-Trimethylundec-9-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,6,10-Trimethylundec-9-en-2-one involves several steps. One common method includes the reaction of specific alkenes with appropriate reagents under controlled conditions . Industrial production methods often involve large-scale chemical reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,6,10-Trimethylundec-9-en-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into different oxidation states.
Reduction: Reducing agents can be used to add hydrogen atoms to the compound, altering its structure and properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6,10-Trimethylundec-9-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6,10-Trimethylundec-9-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,6,10-Trimethylundec-9-en-2-one can be compared with other similar compounds such as 6,10-dimethylundec-9-en-2-one and 2,6,10-trimethylundec-9-enal . These compounds share similar structural features but differ in the position and number of methyl groups and double bonds. The unique structure of this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications .
Properties
CAS No. |
61792-37-8 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
3,6,10-trimethylundec-9-en-2-one |
InChI |
InChI=1S/C14H26O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,12-13H,6,8-10H2,1-5H3 |
InChI Key |
WDQFBJRBQPVFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



